6-Bromo-2,3,4-trichloroaniline
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Overview
Description
6-Bromo-2,3,4-trichloroaniline is an organic compound with the molecular formula C6H3BrCl3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,3,4-trichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4-trichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines.
Scientific Research Applications
6-Bromo-2,3,4-trichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biotransformation and toxicokinetics in organisms, such as fish, provide insights into its environmental impact and behavior.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2,3,4-trichloroaniline exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may undergo biotransformation processes such as N-acetylation, affecting its toxicity and elimination. The specific pathways and targets depend on the context of its use and the organisms involved.
Comparison with Similar Compounds
2,3,4-Trichloroaniline: Similar structure but lacks the bromine atom.
2,4,6-Trichloroaniline: Another trichloroaniline isomer with different chlorine atom positions.
3,4,5-Trichloroaniline: Differently substituted aniline with three chlorine atoms.
Uniqueness: 6-Bromo-2,3,4-trichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-bromo-2,3,4-trichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRYLHJPEDRJQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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